![molecular formula C24H27N3O3S2 B2997939 2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-5-(4-methoxyphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one CAS No. 670273-59-3](/img/structure/B2997939.png)
2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-5-(4-methoxyphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-5-(4-methoxyphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C24H27N3O3S2 and its molecular weight is 469.62. The purity is usually 95%.
BenchChem offers high-quality 2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-5-(4-methoxyphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-5-(4-methoxyphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dual Inhibition Properties
This compound and its analogs are studied for their dual inhibition capabilities against key enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial for DNA synthesis and cell replication. For instance, a study on classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates revealed potent dual inhibition against human TS and DHFR. These findings suggest potential applications in cancer therapy due to the critical roles these enzymes play in tumor cell proliferation (Gangjee et al., 2008).
Antifungal Effects
Another research domain for these compounds involves their antifungal properties. Research on 4-Chloro-6-Methoxy-N,N-Dimethylpyrimidin-2-Amine derivatives containing a heterocyclic compound showed significant antifungal effects against Aspergillus terreus and Aspergillus niger. This suggests the potential for developing new antifungal agents from this class of compounds, which could be crucial for addressing fungal resistance (N. N. Jafar et al., 2017).
Antitumor Activity
The synthesis of novel derivatives and their evaluation for antitumor activity represent another significant area of application. For instance, the synthesis and evaluation of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have shown promising results against various cancer cell lines. These studies underline the potential therapeutic applications of these compounds in oncology, contributing to the development of new anticancer drugs (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).
Antimicrobial Activity
Derivatives of this compound class also exhibit antimicrobial activity, which is vital in the development of new antibiotics to combat resistant bacteria and infections. A study on Pyrimidine-Triazole Derivatives showed that these compounds possess antimicrobial properties against selected bacterial and fungal strains, highlighting their potential as bases for developing new antimicrobial agents (J.J. Majithiya & B. Bheshdadia, 2022).
properties
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-5-(4-methoxyphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S2/c1-3-12-27-23(29)21-19(17-8-10-18(30-2)11-9-17)15-31-22(21)25-24(27)32-16-20(28)26-13-6-4-5-7-14-26/h3,8-11,15H,1,4-7,12-14,16H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEYYEOBINTVLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)N4CCCCCC4)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

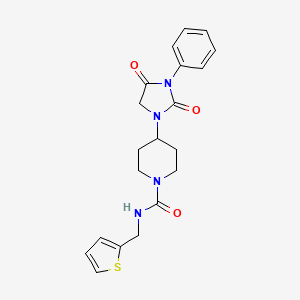

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide](/img/structure/B2997860.png)
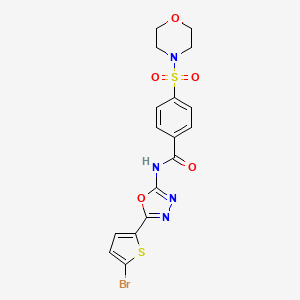
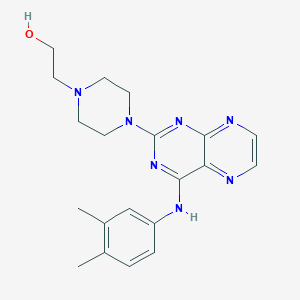
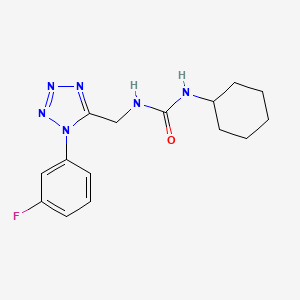
![Tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B2997865.png)
![3-Methyl-5-[[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2997870.png)
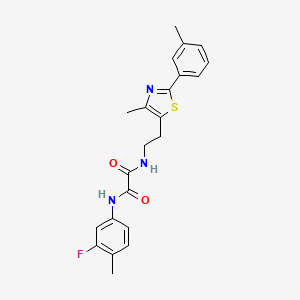

![N-[1-(2-Methoxyacetyl)-3-methylazetidin-3-yl]prop-2-enamide](/img/structure/B2997874.png)
![1-(2-fluorophenyl)-N-pyrazolo[1,5-a]pyrimidin-6-ylmethanesulfonamide](/img/structure/B2997875.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2997878.png)